molecular formula C17H22N2O4 B5142929 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid

4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid

Cat. No. B5142929
M. Wt: 318.4 g/mol
InChI Key: UQUAWGAGQZABDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as MPCCA, is a chemical compound that has been extensively researched for its potential in various scientific applications. MPCCA is a peptide-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is complex and not fully understood. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is thought to act as a modulator of various biochemical pathways, including those involved in cell growth and differentiation. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to interact with various receptors, including G protein-coupled receptors, and its activity has been shown to be dependent on the presence of certain amino acid residues in the peptide chain.
Biochemical and Physiological Effects:
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has anti-tumor activity, and it has been shown to inhibit the proliferation of cancer cells. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been shown to have anti-inflammatory activity, and it has been shown to inhibit the production of certain cytokines involved in the inflammatory response. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to have neuroprotective effects, and it has been shown to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its stability. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is a peptide-based compound that is relatively stable and can be stored for long periods of time without degradation. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is relatively easy to synthesize, and it can be synthesized in large quantities. However, one limitation of using 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid in lab experiments is its cost. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is a relatively expensive compound, and the cost of synthesizing it can be prohibitive for some research groups.

Future Directions

There are many potential future directions for research involving 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid. One potential direction is the development of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid-based drugs for the treatment of cancer and other diseases. Another potential direction is the development of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid-based diagnostic tools for the detection of diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid and its potential for modulating various biochemical pathways. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid.

Synthesis Methods

The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid can be achieved through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support resin to attach the first amino acid, followed by the addition of subsequent amino acids through repeated cycles of deprotection and coupling. Solution-phase peptide synthesis involves the use of solution-phase chemistry to assemble the peptide chain. Both methods have been used to successfully synthesize 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid, with solid-phase peptide synthesis being the more commonly used method.

Scientific Research Applications

4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential in various scientific applications. One of the most promising applications of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid is in the field of drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has also been studied for its potential in cancer research, where it has been shown to have anti-tumor activity in vitro. Additionally, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid has been studied for its potential as a diagnostic tool, where it has been shown to have affinity for certain receptors that are overexpressed in certain diseases.

properties

IUPAC Name

4-[3-(4-methylpiperidine-1-carbonyl)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-7-9-19(10-8-12)17(23)13-3-2-4-14(11-13)18-15(20)5-6-16(21)22/h2-4,11-12H,5-10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUAWGAGQZABDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}amino)-4-oxobutanoic acid

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